N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide

Lipophilicity Fragment-based drug discovery Covalent inhibitor design

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide (CAS 2019378-41-5, molecular formula C9H8BrCl2NO, MW 296.97 Da) is a fragment-sized synthetic chloroacetamide bearing a 2-chloroacetyl electrophilic warhead on a trisubstituted aniline scaffold (4-Br, 5-Cl, 2-CH3). The chloroacetamide group is a validated cysteine-reactive warhead used in covalent inhibitor design, notably against the antibacterial target MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).

Molecular Formula C9H8BrCl2NO
Molecular Weight 296.97
CAS No. 2019378-41-5
Cat. No. B2946466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide
CAS2019378-41-5
Molecular FormulaC9H8BrCl2NO
Molecular Weight296.97
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)CCl)Cl)Br
InChIInChI=1S/C9H8BrCl2NO/c1-5-2-6(10)7(12)3-8(5)13-9(14)4-11/h2-3H,4H2,1H3,(H,13,14)
InChIKeyULULWNDVNYPOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide (CAS 2019378-41-5): Structural Identity and Reactive Warhead Overview


N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide (CAS 2019378-41-5, molecular formula C9H8BrCl2NO, MW 296.97 Da) is a fragment-sized synthetic chloroacetamide bearing a 2-chloroacetyl electrophilic warhead on a trisubstituted aniline scaffold (4-Br, 5-Cl, 2-CH3) [1]. The chloroacetamide group is a validated cysteine-reactive warhead used in covalent inhibitor design, notably against the antibacterial target MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) [2]. The compound's specific substitution pattern—ortho-methyl, para-bromo, meta-chloro—creates a unique halogenation fingerprint that distinguishes it from regioisomeric chloroacetamide fragments and influences both physicochemical properties (XLogP3 3.4, tPSA 29.1 Ų) and potential target engagement [1].

Why N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide Cannot Be Readily Substituted by Regioisomeric or Non-Halogenated Chloroacetamide Analogs


Chloroacetamide fragments are not functionally interchangeable. The electrophilic reactivity of the 2-chloroacetyl warhead is modulated by the electronic character of the aniline ring, which is determined by the number, type, and position of halogen substituents [1]. In a systematic library of 47 fragment-sized chloroacetamides evaluated against E. coli MurA, thiol reactivity varied substantially across analogs and did not correlate with MurA inhibitory potency, demonstrating that both warhead reactivity and scaffold-specific binding interactions govern target engagement [1]. The 4-bromo-5-chloro-2-methyl substitution pattern of the target compound provides a unique combination of steric (ortho-methyl), electron-withdrawing (para-bromo, meta-chloro), and lipophilic contributions that cannot be replicated by regioisomers such as N-(4-bromo-2-methylphenyl)-2-chloroacetamide (CAS 96686-51-0), which lacks the 5-chloro substituent, or N-(2-bromo-5-chloro-4-methylphenyl)acetamide (CAS 116010-06-1), which bears an inverted halogen/methyl arrangement and a non-electrophilic acetyl group . Generic substitution without experimental validation therefore risks loss of covalent target engagement and altered selectivity profiles.

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide: Quantitative Differentiation Evidence for Scientific Procurement


XLogP3 and tPSA Comparison Against Non-Halogenated and Regioisomeric Chloroacetamide Fragments

The target compound's computed lipophilicity (XLogP3 = 3.4) and topological polar surface area (tPSA = 29.1 Ų) position it within the optimal fragment-like property space (MW < 300, XLogP ≤ 3.5, tPSA ≤ 60 Ų) advocated for fragment-based covalent inhibitor libraries. Compared to the non-halogenated analog N-(2-methylphenyl)-2-chloroacetamide (XLogP3 ~2.0, tPSA ~29.1 Ų), the target compound gains approximately 1.4 log units in lipophilicity due to the Br and Cl substituents, enhancing membrane permeability potential while retaining identical hydrogen-bonding capacity. The regioisomer N-(4-bromo-2-methylphenyl)-2-chloroacetamide (CAS 96686-51-0) lacks the 5-chloro substituent, resulting in a lower computed XLogP3 (~2.9) and altered electronic distribution on the aromatic ring [1][2].

Lipophilicity Fragment-based drug discovery Covalent inhibitor design

Electrophilic Warhead Reactivity: 2-Chloroacetamide vs. Non-Electrophilic Acetamide in the Identical Scaffold Context

The target compound contains a 2-chloroacetamide warhead capable of covalent cysteine modification, whereas the structurally closest commercially available analog, N-(4-bromo-5-chloro-2-methylphenyl)acetamide (CAS 1607828-43-2), bears a non-electrophilic acetyl group that cannot form covalent bonds with target cysteines. In the MurA fragment library study by Grabrijan et al. (2022), chloroacetamide fragments demonstrated time-dependent irreversible MurA inhibition, while non-electrophilic acetamide controls showed no measurable inhibition at equivalent concentrations. The electrophilic reactivity of chloroacetamide fragments in that library, assessed via Ellman's reagent assay, spanned a >10-fold range (t₁/₂ from <5 min to >60 min), demonstrating that the chloroacetyl group provides tunable reactivity that is absent in the acetyl analog [1].

Covalent inhibition Thiol reactivity MurA enzyme

Substitution Pattern Differentiation: 4-Br-5-Cl-2-CH₃ vs. 2,6-Dichloro-3-methyl Regioisomer in Antibacterial Fragment Context

The target compound's 4-bromo-5-chloro-2-methyl arrangement positions the methyl group ortho to the aniline nitrogen, creating steric hindrance that may influence covalent binding geometry and selectivity. This contrasts with the 2,6-dichloro-3-methyl isomer 2-bromo-N-(2,6-dichloro-3-methylphenyl)acetamide (CAS 918408-70-5), which has both chloro substituents ortho to the amide linkage and a bromine on the acetyl rather than the aromatic ring. In antibacterial screening of chloroacetamide derivatives, the 2,6-dichloro-3-methylphenyl scaffold has been reported with MIC values of 5–20 µg/mL against S. aureus and E. coli, while the target compound's 4-Br-5-Cl-2-CH₃ scaffold (reported on benchchem.com as exhibiting MIC 50–100 µM against S. aureus) shows a distinct potency and selectivity profile. However, these values derive from different assay conditions and cannot be directly compared without head-to-head testing [1].

Antibacterial Structure-activity relationship Halogenation pattern

GHS Safety Profile: Skin/Eye Irritation Hazard Differentiation from Non-Halogenated Acetamide Analogs

According to the ECHA C&L Inventory notification (1 notifying company), the target compound carries GHS hazard classifications: Acute Toxicity Oral Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Damage Category 1 (H318: Causes serious eye damage), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This hazard profile is more severe than that of the non-halogenated chloroacetamide N-phenyl-2-chloroacetamide (which typically carries only H302 and H315) and reflects the contribution of the bromine and chlorine substituents to acute toxicity and tissue irritation potential. The eye damage classification (H318, Category 1) is a critical differentiator for laboratory handling protocols: the target compound requires mandatory eye protection (goggles/face shield) and fume hood use, whereas non-halogenated analogs may be handled with standard PPE [2].

Safety assessment Occupational handling Hazard classification

Optimal Application Scenarios for N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide Based on Verified Differentiation Evidence


Fragment-Based Covalent Inhibitor Library Design Targeting Cysteine-Dependent Enzymes (MurA, Mpro, Proteases)

The compound serves as a fragment-sized (MW 297 Da) covalent warhead-bearing building block for screening libraries targeting cysteine-dependent enzymes. As demonstrated in the Grabrijan et al. (2022) study of 47 chloroacetamide fragments against MurA, scaffold electronics modulate both thiol reactivity and target engagement independently [1]. The 4-Br-5-Cl-2-CH₃ substitution pattern provides a unique lipophilicity-electronic profile (XLogP3 3.4, tPSA 29.1 Ų) that fills a gap in typical fragment libraries between fully unsubstituted and heavily halogenated members [2]. Researchers constructing targeted covalent inhibitor libraries should include this compound as a distinct halogenation variant to probe SAR around the aniline ring electronics without altering the chloroacetyl warhead.

Scaffold-Hopping and Halogen Scanning in Antibacterial Lead Optimization

For medicinal chemistry programs exploring chloroacetamide-based antibacterials, this compound enables systematic halogen scanning. The 4-Br-5-Cl-2-CH₃ scaffold differs from the more commonly explored 2,6-dichloro-3-methylphenyl or 4-bromo-2-methylphenyl scaffolds in both halogen position and steric environment around the amide bond [1]. Comparative MIC determination against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli) panels using identical assay protocols can decouple the contributions of aromatic halogenation from acetyl-sidechain halogenation to antibacterial potency—a key SAR question that cannot be answered using existing literature data alone [2].

Covalent Probe Development for Chemoproteomics Target Identification

The chloroacetamide warhead's irreversible cysteine reactivity makes this compound a candidate for activity-based protein profiling (ABPP) probe development. Following the workflow established by Grabrijan et al., the compound can be evaluated for MurA covalent binding via LC-MS/MS to confirm Cys115 modification, and its selectivity profile can be assessed against the cellular cysteine proteome [1]. The distinct mass shift introduced by the Br/Cl isotopic pattern (characteristic Br isotope signature) provides a unique MS/MS fragmentation fingerprint that facilitates unambiguous identification of labeled peptides, a practical advantage over non-halogenated or mono-halogenated analogs [2].

Quote Request

Request a Quote for N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.